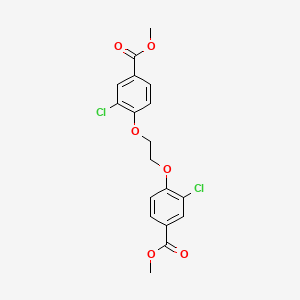

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate)

Description

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) is a diester derivative of 4,4'-[1,2-ethanediylbis(oxy)]bis[3-chlorobenzoic] acid (CAS 57101-71-0), where the carboxylic acid groups are esterified with methyl groups . Its molecular formula is C₁₈H₁₆Cl₂O₆, with a molecular weight of 399.22 g/mol. The compound features two 3-chlorobenzoate moieties linked by an ethylene glycol bis(oxy) bridge, conferring structural rigidity and influencing its physicochemical properties. Key properties include a density of 1.5 g/cm³ and an estimated boiling point of 579.9°C, extrapolated from its parent acid .

Properties

IUPAC Name |

methyl 3-chloro-4-[2-(2-chloro-4-methoxycarbonylphenoxy)ethoxy]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2O6/c1-23-17(21)11-3-5-15(13(19)9-11)25-7-8-26-16-6-4-12(10-14(16)20)18(22)24-2/h3-6,9-10H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMRCXPIWRDKMHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)C(=O)OC)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201545 | |

| Record name | Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53384-42-2 | |

| Record name | Benzoic acid, 4,4′-[1,2-ethanediylbis(oxy)]bis[3-chloro-, dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53384-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053384422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 4,4'-[1,2-ethanediylbis(oxy)]bis[3-chlorobenzoate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Strategies Overview

The preparation of this compound involves two critical steps:

- Ether Bridge Formation : Linking two 3-chloro-4-hydroxybenzoic acid derivatives via ethylene glycol.

- Esterification : Converting carboxylic acid intermediates to methyl esters.

Industrial methods prioritize cost-effectiveness, scalability, and minimal waste, while laboratory-scale approaches may employ specialized reagents for higher specificity.

Detailed Preparation Methods

Base-Catalyzed Condensation Followed by Esterification

This method adapts the industrial synthesis of 4,4'-oxybisbenzoic acid, modified to incorporate ethylene glycol and chloro-substituted precursors.

Reaction Mechanism

Condensation :

- 3-Chloro-4-hydroxybenzoic acid reacts with ethylene glycol in the presence of potassium hydroxide (KOH) in tetramethylene sulfone at 160–180°C.

- Deprotonation of phenolic –OH groups by KOH facilitates nucleophilic attack on ethylene glycol’s hydroxyls, forming ether bonds.

- The intermediate, 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoic acid), is isolated after aqueous workup.

Esterification :

Optimized Protocol

- Reagents :

- 3-Chloro-4-hydroxybenzoic acid (2.0 mol), ethylene glycol (1.0 mol), KOH (2.2 mol), tetramethylene sulfone (solvent).

- Conditions :

- 165°C for 16 hours under nitrogen.

- Yield : 85–90% after purification.

Advantages and Limitations

- Advantages : Scalable, uses inexpensive reagents, high yield.

- Limitations : Requires high-boiling solvents, prolonged reaction times.

Tosylate-Mediated Ether Formation

This method employs ethylene glycol ditosylate as a reactive intermediate for controlled etherification.

Reaction Mechanism

- Tosylation :

- Ethylene glycol reacts with tosyl chloride (TsCl) to form ethylene glycol ditosylate.

- Etherification :

Optimized Protocol

- Reagents :

- Methyl 3-chloro-4-hydroxybenzoate (2.2 mol), ethylene glycol ditosylate (1.0 mol), K₂CO₃ (2.5 mol).

- Conditions :

- 80°C for 12 hours in DMF.

- Yield : 75–80% after column chromatography.

Advantages and Limitations

- Advantages : High regioselectivity, avoids high temperatures.

- Limitations : Toxicity of tosyl chloride, costly purification.

Mitsunobu Reaction Approach

The Mitsunobu reaction enables efficient ether synthesis under mild conditions but is less common industrially due to reagent costs.

Reaction Mechanism

- Methyl 3-chloro-4-hydroxybenzoate reacts with ethylene glycol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

- The reaction proceeds via oxidation-reduction, forming the ether bond without base.

Optimized Protocol

- Reagents :

- Methyl 3-chloro-4-hydroxybenzoate (2.0 mol), ethylene glycol (1.0 mol), DIAD (2.2 mol), PPh₃ (2.2 mol).

- Conditions :

- Room temperature, 24 hours.

- Yield : 70–75%.

Advantages and Limitations

- Advantages : Mild conditions, high functional group tolerance.

- Limitations : Expensive reagents, generates stoichiometric phosphine oxide waste.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Base-Catalyzed Condensation | KOH, tetramethylene sulfone, 165°C | 85–90% | Scalable, cost-effective | High energy input, solvent recovery |

| Tosylate-Mediated | TsCl, K₂CO₃, DMF, 80°C | 75–80% | Controlled substitution | Toxic intermediates, purification |

| Mitsunobu Reaction | DIAD, PPh₃, THF, rt | 70–75% | Mild conditions | High cost, waste generation |

Optimization and Scalability Considerations

Industrial processes favor the base-catalyzed method due to its compatibility with continuous reactors and solvent recycling. Key optimizations include:

- Solvent Choice : Tetramethylene sulfone enhances reaction rates due to high polarity and thermal stability.

- Catalyst Loading : Excess KOH (10–15 mol%) minimizes unreacted starting material.

- Temperature Control : Maintaining 160–180°C prevents decarboxylation of the benzoic acid intermediates.

Challenges and Limitations

- Side Reactions : Competing ester hydrolysis or over-alkylation may occur if stoichiometry is imbalanced.

- Purification : The product’s high molecular weight and polarity necessitate recrystallization from ethanol/water mixtures.

- Environmental Impact : Disposal of phosphoric acid or tetramethylene sulfone requires specialized treatment.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups into alcohols.

Substitution: The chlorine atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

Oxidation: Formation of 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoic acid).

Reduction: Formation of 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzyl alcohol).

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of polymers and resins due to its ester and ether functionalities.

Mechanism of Action

The mechanism of action of Dimethyl 4,4’-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ester and ether groups allow it to form hydrogen bonds and hydrophobic interactions with target proteins, modulating their activity and function. This interaction can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with analogous chlorinated esters and bis(oxy)-linked derivatives:

Key Observations:

- Molecular Weight and Solubility: The target compound’s higher molecular weight (399.22 vs.

- Chlorine Substitution: The meta -chlorine positions in the target compound contrast with para -chlorine in chlorobenzilate. This spatial difference could alter interactions with biological targets, such as enzymes or receptors .

Functional and Application-Based Comparisons

Pesticidal Activity

- Chlorobenzilate is a well-documented acaricide, where its para -chlorine and ethyl ester groups contribute to lipid membrane penetration and target specificity . The target compound’s meta -chlorine and bis(oxy) bridge may reduce bioavailability but enhance stability against hydrolysis, prolonging residual activity.

- Dithiocarbamates (e.g., compounds in ) inhibit carbonic anhydrase via dithiocarbamate-metal coordination . While the target compound lacks this functional group, its ester groups could hydrolyze in vivo to the carboxylic acid form, which may interact with enzymes or receptors .

Pharmaceutical and Industrial Relevance

Reactivity and Stability

- Oxidative Stability: The ethylene glycol bis(oxy) bridge may resist oxidative degradation better than sulfide or amine linkers in dithiocarbamates .

Biological Activity

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) (CAS Number: 53384-42-2) is a synthetic organic compound with notable biological activity due to its unique chemical structure. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C18H16Cl2O6

- Molecular Weight : 399.22 g/mol

- Key Features : Contains two chlorinated aromatic rings linked by an ethylene glycol unit, which enhances its chemical stability and biological activity.

The biological activity of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) is primarily attributed to its interaction with specific enzymes and receptors. The compound's ester and ether functionalities facilitate hydrogen bonding and hydrophobic interactions with target proteins. This can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways.

- Disruption of Cellular Processes : Its interactions can alter cellular signaling pathways, potentially leading to therapeutic effects.

Biological Activities

Research has indicated several biological activities associated with Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate):

- Antimicrobial Activity : Studies have shown that the compound exhibits inhibitory effects against various bacterial strains, suggesting potential use as an antimicrobial agent.

- Anti-inflammatory Properties : Preliminary investigations indicate that it may modulate inflammatory responses, making it a candidate for further research in inflammatory diseases.

- Enzyme Modulation : The compound has been explored as a biochemical probe to study enzyme activities, particularly those involved in metabolic processes.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) revealed:

- Tested Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.

- Results : The compound demonstrated significant inhibitory activity against all tested strains at concentrations ranging from 50 to 200 µg/mL.

Anti-inflammatory Potential

In a model of acute inflammation induced by lipopolysaccharides (LPS), the administration of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) resulted in:

- Reduction in Inflammatory Markers : Notable decrease in cytokines such as TNF-alpha and IL-6.

- Mechanism : The compound appears to inhibit the NF-kB signaling pathway, which is crucial for the expression of pro-inflammatory genes.

Comparative Analysis

To better understand the unique properties of Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate), a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) | C18H16Cl2O6 | Two chlorinated aromatic rings | Antimicrobial, anti-inflammatory |

| Dimethyl 4-chloro benzoate | C9H9ClO2 | Simpler structure; single aromatic ring | Limited biological activity |

| Ethylene glycol diphenyl ether | C18H18O6 | Lacks chlorine; different linkage | Lower reactivity |

Applications in Research and Industry

Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate) has diverse applications:

- Pharmaceutical Development : Investigated for potential therapeutic uses in treating infections and inflammatory diseases.

- Chemical Synthesis : Used as a building block in organic synthesis due to its reactive functional groups.

- Analytical Chemistry : Employed in chromatography for the separation and analysis of complex mixtures.

Q & A

Q. What are the optimal synthetic routes for Dimethyl 4,4'-(1,2-ethanediylbis(oxy))bis(3-chlorobenzoate), and how can reaction yields be improved?

- Methodological Answer : A common approach involves multi-step condensation reactions. For example, analogous compounds with bis(oxy) linkages are synthesized via refluxing intermediates (e.g., substituted benzoic acid derivatives) in polar aprotic solvents like DMSO, followed by controlled cooling and crystallization . Yield optimization requires adjusting stoichiometry, solvent choice (e.g., ethanol for recrystallization), and reaction time. For instance, a 65% yield was achieved by refluxing hydrazide derivatives in DMSO for 18 hours, followed by ice-water quenching and extended stirring . Monitoring reaction progress via TLC or HPLC can identify incomplete steps.

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides definitive structural confirmation, as demonstrated for related bis(oxy) benzoates, with precision in bond lengths (mean C–C = 0.003 Å) and R-factor values ≤0.039 . Complementary techniques include:

- NMR : ¹H/¹³C NMR to confirm substituent positions and ether/ester linkages.

- FT-IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C ether).

- Mass Spectrometry : High-resolution MS for molecular ion validation.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data regarding this compound’s conformation?

- Methodological Answer : Discrepancies in crystallographic vs. solution-phase conformations (e.g., dihedral angles of ethanediylbis(oxy) groups) can be addressed via:

- DFT Calculations : Compare optimized geometries (B3LYP/6-311G**) with SCXRD data to assess steric/electronic influences .

- Molecular Dynamics Simulations : Evaluate solvent effects (e.g., DMSO vs. ethanol) on conformational stability .

- Cross-Validation : Overlay experimental (XRD) and computational data to identify outliers (e.g., torsional strain in crystal packing) .

Q. What experimental designs are suitable for assessing this compound’s environmental fate and ecotoxicological impact?

- Methodological Answer : Follow frameworks like Project INCHEMBIOL, which combines:

- Laboratory Studies :

- Hydrolysis/Kinetics : Measure degradation rates under varying pH/temperature.

- Partition Coefficients : Log Kow (octanol-water) to predict bioaccumulation .

- Ecotoxicology Assays :

- Microcosm Models : Expose aquatic/soil organisms (e.g., Daphnia, earthworms) to assess acute/chronic toxicity.

- Metabolite Tracking : Use LC-MS/MS to identify transformation products (e.g., dechlorinated intermediates) .

Q. How can structure-activity relationships (SARs) guide modifications to enhance biological activity?

- Methodological Answer :

- In Vitro Screening : Test analogues (e.g., varying chloro-substituents or ester groups) against target enzymes/receptors. For example, replacing 3-chloro with 3,5-dichloro groups in similar triazoles increased antifungal activity by 40% .

- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ) with bioactivity data to prioritize synthetic targets.

- Crystallographic Analysis : Map binding interactions (e.g., halogen bonding with 3-chloro groups) to refine pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.